molecular formula C10H19NO4 B1474532 2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid CAS No. 1697586-75-6

2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid

Cat. No. B1474532
CAS RN: 1697586-75-6
M. Wt: 217.26 g/mol
InChI Key: CYRIWKUPYGYOBH-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid” is a chemical compound with the molecular formula C10H19NO4. It is also known as Levetiracetam impurity A .


Molecular Structure Analysis

The molecular weight of “this compound” is 217.26 g/mol. The InChI code for this compound is 1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 156-157°C . It is a powder at room temperature .

Scientific Research Applications

  • Integrin Inhibitor for Idiopathic Pulmonary Fibrosis : A study developed a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which included analogs similar to 2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid, as integrin inhibitors. These compounds showed high affinity and selectivity for the αvβ6 integrin, with potential therapeutic implications for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Anticonvulsant and Antinociceptive Activity : A study synthesized a library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These compounds, which are structurally related to this compound, demonstrated potential anticonvulsant and antinociceptive properties (Kamiński et al., 2016).

  • Synthesis and Determination of Absolute Configuration : Another study focused on the synthesis of a non-peptidic αvβ6 integrin antagonist structurally similar to this compound. This compound was explored for its therapeutic potential in treating idiopathic pulmonary fibrosis (Anderson et al., 2016).

  • Crystal Structure Analysis : The crystal structure of a compound similar to this compound was analyzed to understand its chemical properties better (Liu et al., 2009).

  • Antioxidant Properties of Related Compounds : A study developed new compounds with antioxidant properties, which include structures similar to this compound (Dovbnya et al., 2022).

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3,4-dimethoxypyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-7(10(12)13)11-5-8(14-2)9(6-11)15-3/h7-9H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRIWKUPYGYOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC(C(C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid
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2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid
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2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid
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2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid
Reactant of Route 6
2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid

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